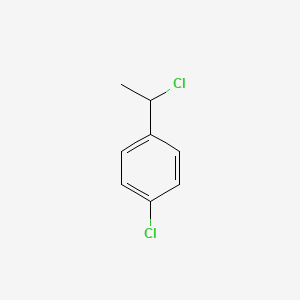

1-Chloro-4-(1-chloroethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-(1-chloroethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2/c1-6(9)7-2-4-8(10)5-3-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOCHRVHWICTPLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90450398 | |

| Record name | 1-chloro-4-(1-chloroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20001-65-4 | |

| Record name | 1-chloro-4-(1-chloroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 1-Chloro-4-(1-chloroethyl)benzene

This guide is structured as a technical monograph designed for application scientists and researchers. It prioritizes mechanistic insight, reproducible protocols, and safety-critical data.

CAS: 622-25-3 Synonyms: p-Chloro-α-methylbenzyl chloride; 1-(4-Chlorophenyl)ethyl chloride; 4-Chloro-1-(1-chloroethyl)benzene.

Executive Summary

1-Chloro-4-(1-chloroethyl)benzene is a bifunctional aromatic intermediate characterized by a stable aryl chloride and a highly reactive benzylic chloride. Its utility lies in the differential reactivity of these two sites. The benzylic position serves as a "soft" electrophile susceptible to rapid nucleophilic substitution (

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models.

| Property | Value | Condition/Note |

| Molecular Formula | ||

| Molecular Weight | 175.05 g/mol | |

| Physical State | Colorless to pale yellow liquid | Darkens upon oxidation/hydrolysis. |

| Boiling Point | 84–94 °C | @ 20–25 mmHg (Vacuum Distillation Required) [1] |

| Density | ~1.18 g/mL | Predicted (vs. 1.17 g/mL for the alcohol precursor) |

| Refractive Index | Estimated based on structural analogs. | |

| Solubility | Miscible in DCM, THF, Toluene | Rapidly hydrolyzes in water. |

| Chirality | Racemic (1:1 R/S) | Unless synthesized via asymmetric chlorination. |

| Flash Point | > 85 °C | Closed Cup (Estimate). |

Critical Handling Note: This compound is a lachrymator and a potent alkylating agent. It must be handled in a fume hood. The benzylic C-Cl bond is moisture-sensitive; storage over activated molecular sieves (4Å) at 2–8°C is recommended to prevent hydrolysis to 1-(4-chlorophenyl)ethanol and HCl gas accumulation.

Synthesis & Production Pathways

The production of this compound generally follows two primary routes, selected based on the required scale and stereochemical purity.

Route A: Radical Halogenation (Industrial)

Direct free-radical chlorination of 4-chloroethylbenzene using

Route B: Deoxychlorination (Laboratory/Pharma)

Conversion of 1-(4-chlorophenyl)ethanol using Thionyl Chloride (

Visualization: Synthesis Workflow

Reactivity & Mechanistic Insight[1]

The chemical behavior of this molecule is dominated by the benzylic effect . The phenyl ring stabilizes the developing positive charge at the

Nucleophilic Substitution ( vs )

-

Mechanism: In polar protic solvents (e.g., water/ethanol), the reaction proceeds via an

pathway involving a resonance-stabilized benzylic carbocation. In non-polar aprotic solvents with strong nucleophiles, -

Implication: Hydrolysis is rapid. Exposure to atmospheric moisture generates HCl fumes.

Elimination (E1)

-

Mechanism: Heating or treatment with weak bases leads to dehydrohalogenation, forming 4-chlorostyrene .

-

Implication: Distillation must be performed under high vacuum to keep temperatures below 100°C. Polymerization inhibitors (e.g., TBC) may be required during purification.

Visualization: Reactivity Map

Experimental Protocol: Synthesis via Deoxychlorination

Objective: Synthesize high-purity this compound from 1-(4-chlorophenyl)ethanol minimizing styrene formation.

Reagents

-

1-(4-Chlorophenyl)ethanol (1.0 eq) [Precursor]

-

Thionyl Chloride (

) (1.2 eq) [Reagent] -

Dichloromethane (DCM) [Solvent, anhydrous]

-

DMF (Catalytic amount, 0.1 mol%) [Catalyst]

Step-by-Step Methodology

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize

and HCl gases. -

Solvation: Dissolve 1-(4-chlorophenyl)ethanol in anhydrous DCM (concentration ~0.5 M) under an inert atmosphere (

or Ar). Add catalytic DMF.[1] -

Addition: Cool the solution to 0°C. Add

dropwise over 30 minutes. Note: The reaction is endothermic initially but gas evolution ( -

Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc) or GC-MS. The alcohol spot should disappear.

-

Workup:

-

Remove solvent and excess

under reduced pressure (Rotavap) at < 40°C. -

Crucial: Do not wash with aqueous base immediately if the product is to be distilled, as this promotes hydrolysis.

-

-

Purification: Perform vacuum distillation. Collect the fraction boiling at 84–94°C @ 20–25 mmHg [1].

-

Storage: Store in an amber vial with activated molecular sieves at 4°C.

Safety & Toxicology (E-E-A-T)

-

Lachrymator: This compound is structurally related to benzyl chloride and xylyl bromide. It causes severe eye and respiratory irritation.

-

Skin Corrosive: Rapidly penetrates skin; hydrolysis releases HCl, causing delayed chemical burns.

-

Pressure Hazard: Sealed containers may pressurize due to slow hydrolysis if moisture is present. Open older bottles carefully in a hood.

References

- Wolfson, N. S. (1959). Preparative Organic Chemistry. Moscow: State Publishing House of Chemical Literature, pp. 187-188.

-

PubChem. (2024). This compound (CAS 622-25-3). National Library of Medicine. Link

-

NIST WebBook. (2023). Benzene, 1-chloro-4-ethyl- (Precursor Data). National Institute of Standards and Technology.[2] Link

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Cited for general procedures on converting benzylic alcohols to chlorides using thionyl chloride).

Sources

Navigating the Solution: A Technical Guide to the Solubility of 1-Chloro-4-(1-chloroethyl)benzene in Organic Solvents

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Chloro-4-(1-chloroethyl)benzene in various organic solvents. This document is intended to be a valuable resource for professionals in research and development, offering both theoretical insights and practical methodologies for determining and understanding the solubility of this compound.

Executive Summary

This compound, a di-substituted aromatic compound, presents a solubility profile largely governed by the principles of intermolecular forces. While specific quantitative data for this compound is not extensively available in public literature, its structural similarity to other haloaromatics allows for well-founded predictions of its behavior in different solvent classes. This guide outlines these predictions, provides a detailed experimental protocol for quantitative solubility determination, and discusses the underlying scientific principles that dictate its solubility.

Introduction: The Significance of Solubility

The solubility of a compound is a critical physical property that influences its application across various scientific disciplines, from synthetic chemistry to pharmaceutical sciences. For a compound like this compound, understanding its solubility is paramount for:

-

Reaction Chemistry: Selecting appropriate solvents for chemical reactions to ensure optimal reaction kinetics and yield.

-

Purification Processes: Designing effective crystallization, extraction, and chromatographic purification methods.

-

Formulation Development: In the context of drug development, solubility is a key determinant of a drug's bioavailability and therapeutic efficacy.

This guide will delve into the factors influencing the solubility of this compound and provide a robust framework for its experimental determination.

Theoretical Framework: "Like Dissolves Like"

The adage "like dissolves like" is the foundational principle for predicting solubility. This principle states that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2] The solubility of this compound is therefore dependent on the interplay of van der Waals forces, dipole-dipole interactions, and the potential for hydrogen bonding between the solute and the solvent molecules.

This compound is a moderately polar molecule due to the presence of two chlorine atoms. However, the dominant features are its aromatic ring and alkyl substituent, which contribute to its nonpolar character. Consequently, it is expected to be sparingly soluble in highly polar solvents like water but readily soluble in a range of organic solvents.[3][4][5]

Predicted Solubility Profile

Based on the solubility of structurally analogous compounds such as dichlorobenzenes, a qualitative prediction of the solubility of this compound in common organic solvents can be made.[5]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Solvents | Hexane, Toluene, Benzene | High | The nonpolar nature of these solvents aligns well with the hydrocarbon backbone of this compound, facilitating dissolution through London dispersion forces. |

| Moderately Polar Aprotic Solvents | Diethyl Ether, Tetrahydrofuran (THF), Ethyl Acetate | High | These solvents possess a balance of polar and nonpolar characteristics, allowing them to effectively solvate the moderately polar this compound molecule. |

| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF) | Moderate to High | The polarity of these solvents can interact with the polar C-Cl bonds, while their organic nature is compatible with the rest of the molecule. |

| Polar Protic Solvents | Ethanol, Methanol, Isopropanol | Moderate | While the hydroxyl group in these solvents can engage in hydrogen bonding, a property absent in this compound, the alkyl portion of the alcohols allows for favorable van der Waals interactions. |

| Highly Polar Solvents | Water | Low to Insoluble | The strong hydrogen bonding network of water is not easily disrupted by the moderately polar this compound, leading to poor solubility.[4][5] |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (chemically compatible with the solvents)

-

Volumetric flasks and pipettes

-

A validated analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Accurately dispense a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This may range from 24 to 72 hours. It is advisable to test different time points to confirm that equilibrium has been reached.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, cease agitation and allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a chemically resistant syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography with Flame Ionization Detection (GC-FID).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the given temperature.

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Example of a Solubility Data Table

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 25 | [Experimental Value] | [Calculated Value] |

| Toluene | 25 | [Experimental Value] | [Calculated Value] |

| Diethyl Ether | 25 | [Experimental Value] | [Calculated Value] |

| Acetone | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

Safety and Handling

This compound should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions with a robust experimental protocol, researchers can obtain reliable solubility data that is essential for a wide range of scientific applications. The principles and methodologies outlined herein are designed to ensure scientific integrity and promote best practices in the laboratory.

References

-

PubChem. This compound. [Link]

-

ChemBK. 1-Chloro-4-ethylbenzene. [Link]

-

Quora. Why do haloalkanes dissolve in organic solvents?. [Link]

-

Filo. Why haloalkanes are easily dissolved in organic solvent. [Link]

-

CK-12 Foundation. Physical Properties of Haloalkanes and Haloarenes. [Link]

-

Chemistry Notes. Haloalkanes - Nomenclature, Isomerism, Preparation and Properties. [Link]

-

iPrep. Solubility | Haloalkanes and Haloarenes | Chemistry | Class 12th. [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

Sources

- 1. who.int [who.int]

- 2. 1,2-Dichlorobenzene | C6H4Cl2 | CID 7239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. store.astm.org [store.astm.org]

- 4. mdpi.com [mdpi.com]

- 5. Dichlorobenzenes - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. store.astm.org [store.astm.org]

A Comprehensive Technical Guide to the Thermodynamic Stability of p-Chloro-α-methylbenzyl Chloride

Abstract

This technical guide provides an in-depth analysis of the thermodynamic stability of p-chloro-α-methylbenzyl chloride, a compound of significant interest in synthetic chemistry and drug development. As a reactive benzylic halide, understanding its stability profile is paramount for ensuring safe handling, storage, and process optimization. This document delineates the molecular factors governing its stability, explores potential decomposition pathways, and presents robust experimental protocols for its characterization. The intended audience for this guide includes researchers, process chemists, and safety professionals who require a comprehensive understanding of the thermal hazards associated with this and structurally related molecules.

Introduction: The Dichotomy of Reactivity and Stability

p-Chloro-α-methylbenzyl chloride belongs to the class of benzylic halides, which are widely utilized as intermediates in organic synthesis due to the lability of the carbon-halogen bond. This reactivity, however, is intrinsically linked to a potential for thermal instability. The introduction of substituents on the aromatic ring and the benzylic carbon further modulates this delicate balance. Specifically, the presence of a chlorine atom at the para-position and a methyl group at the alpha-position creates a unique electronic environment that dictates the compound's propensity for decomposition. An exhaustive understanding of its thermodynamic stability is not merely an academic exercise but a critical component of process safety management and risk mitigation in laboratory and industrial settings.[1][2] This guide will elucidate the theoretical underpinnings of its stability and provide practical methodologies for its empirical assessment.

Molecular Structure and Electronic Effects on Stability

The thermodynamic stability of p-chloro-α-methylbenzyl chloride is fundamentally governed by the electronic effects exerted by its substituents on the benzylic carbocation that would be formed upon heterolytic cleavage of the C-Cl bond.

-

p-Chloro Substituent: The chlorine atom at the para-position exerts two opposing electronic effects:

-

Inductive Effect (-I): Being more electronegative than carbon, chlorine withdraws electron density from the benzene ring through the sigma bond network. This effect is destabilizing to a positive charge and would tend to decrease the stability of the benzylic carbocation.[3][4]

-

Mesomeric (Resonance) Effect (+M): The lone pairs on the chlorine atom can be delocalized into the pi-system of the benzene ring. This effect donates electron density to the ring and would help to stabilize the positive charge of the carbocation.

For halogens, the inductive effect generally outweighs the mesomeric effect, leading to a net electron-withdrawing character that destabilizes a carbocation intermediate compared to an unsubstituted benzyl carbocation.[4]

-

-

α-Methyl Substituent: The methyl group attached directly to the benzylic carbon provides stabilization through two mechanisms:

-

Inductive Effect (+I): The alkyl group is electron-donating, pushing electron density towards the positively charged carbon and helping to disperse the charge.

-

Hyperconjugation: The sigma electrons of the C-H bonds in the methyl group can overlap with the empty p-orbital of the carbocation, further delocalizing the positive charge and significantly enhancing its stability.

-

The presence of the α-methyl group is a powerful stabilizing factor, often sufficient to promote reaction mechanisms that proceed through a carbocation intermediate (S(_N)1-type pathways).[5] The overall stability of the p-chloro-α-methylbenzyl carbocation is a result of the interplay between the destabilizing -I effect of the p-chloro group and the potent stabilizing effects of the α-methyl group.

Potential Thermal Decomposition Pathways

Thermal decomposition can be initiated by the cleavage of the weakest bond in the molecule, which in this case is the benzylic C-Cl bond. This can occur through two primary mechanisms:

Heterolytic Cleavage (S(_N)1-type Decomposition)

This pathway involves the ionization of the C-Cl bond to form a p-chloro-α-methylbenzyl carbocation and a chloride ion. This is often the dominant pathway in polar solvents or in the presence of Lewis acids.[6][7] The stability of the resulting carbocation is the primary determinant of the rate of this process. The decomposition can then proceed via elimination (to form a styrene derivative) or reaction with other species present.

Homolytic Cleavage (Radical Decomposition)

This pathway involves the cleavage of the C-Cl bond to form a p-chloro-α-methylbenzyl radical and a chlorine radical. This mechanism is more likely to occur at higher temperatures and in the gas phase or non-polar solvents.[8][9] The resulting radicals are highly reactive and can initiate a variety of secondary reactions, including polymerization, disproportionation, and hydrogen abstraction, potentially leading to a complex mixture of decomposition products and a rapid release of energy.

The following diagram illustrates these initial decomposition steps:

Caption: Workflow for thermal stability assessment using DSC and TGA.

Data Summary

While specific experimental data for p-chloro-α-methylbenzyl chloride is not publicly available in the search results, the following table illustrates how data from these analyses would be presented for a hypothetical benzylic chloride.

| Parameter | Differential Scanning Calorimetry (DSC) | Thermogravimetric Analysis (TGA) |

| Heating Rate | 10 °C/min | 10 °C/min |

| Onset Temperature | 185 °C | 182 °C |

| Peak Temperature | 210 °C | N/A |

| Enthalpy (ΔH(_{d})) | -250 J/g | N/A |

| Mass Loss | N/A | 98% (up to 300 °C) |

Safe Handling and Storage of a Reactive Halide

Given its nature as a reactive benzylic halide, stringent safety protocols must be followed. [10]

-

Personal Protective Equipment (PPE): Always handle p-chloro-α-methylbenzyl chloride in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a flame-resistant lab coat. [1]* Storage: Store in a cool, dry, and dark place, away from heat sources and incompatible materials such as strong bases, oxidizing agents, and metals. [11][12]Refrigeration (2-8°C) is often recommended to minimize decomposition over time. [13][14]The container should be tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon).

-

Spill and Exposure: This compound is expected to be corrosive and a lachrymator. [15]In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention. [16]Spills should be absorbed with an inert material and disposed of as hazardous waste.

-

Scale-up Considerations: When working with larger quantities, the potential for thermal runaway increases. A thorough process hazard analysis (PHA) is essential. The use of an Accelerating Rate Calorimeter (ARC) can provide critical data on the time-to-maximum-rate under adiabatic conditions, which is vital for designing safe processes.

Conclusion

The thermodynamic stability of p-chloro-α-methylbenzyl chloride is a complex function of its molecular structure. The stabilizing influence of the α-methyl group and the destabilizing inductive effect of the para-chloro group create a molecule that is synthetically useful but requires careful handling due to its potential for thermal decomposition. A combination of theoretical understanding and empirical testing using techniques like DSC and TGA is essential for a complete stability assessment. By adhering to the experimental protocols and safety guidelines outlined in this document, researchers and chemists can mitigate the risks associated with this reactive intermediate, ensuring both personal safety and the integrity of their chemical processes.

References

- Vertex AI Search. (2025, May 30).

- Joseph, J., & Basheer, M. K. (n.d.).

- Mishima, M., Arima, K., Usui, S., Fujio, M., & Tsuno, Y. (n.d.). Substituent Effect on the Stability of Benzyl Cation in the Gas Phase. Chemistry Letters, Oxford Academic.

- Chemistry Stack Exchange. (2023, May 24). Do Benzyl Halides undergo SN1 or SN2 with Ammonia?

- Richard, J. P., et al. (n.d.). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PMC.

- Thermo Fisher Scientific. (2011, December 15).

- Thermo Fisher Scientific. (2011, December 15).

- Fisher Scientific. (2025, May 1).

- Fisher Scientific. (2025, December 21).

- Buckingham, G., et al. (n.d.).

- Sigma-Aldrich. (2012, July 27). Safety Data Sheet - 1-(Chloromethyl)-4-vinylbenzene.

- ACS Publications. (2020, February 6). Thermal Decomposition of Benzyl Radicals: Kinetics and Spectroscopy in a Shock Tube. J Phys Chem A.

- University of Nevada, Reno. (2025, January). Chapter 5: Highly Reactive Chemicals.

- ResearchGate. (n.d.). Mechanism of solvolysis of substituted benzyl chlorides in aqueous ethanol.

- AIChE. (n.d.).

- The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals.

- Grossel, S. (1997). Guidelines for safe storage and handling of reactive materials. Journal of Loss Prevention in The Process Industries.

- Wiley. (n.d.).

- PubChem. (n.d.). 4-Methylbenzyl chloride | C8H9Cl | CID 7722.

- ChemicalBook. (2026, January 13). 4-Methylbenzyl chloride | 104-82-5.

- PMC. (n.d.). Calorimetric techniques to study the interaction of drugs with biomembrane models.

- NIST. (n.d.). 3-Chloro-4-methylbenzyl chloride. NIST Chemistry WebBook.

- ECHEMI. (n.d.). 104-82-5, 4-Methylbenzyl chloride Formula.

- Quora. (2018, March 29).

Sources

- 1. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 2. Guidelines for Safe Storage and Handling of Reactive Materials | AIChE [ccps.aiche.org]

- 3. Predict the order of relative stability of the three benzylic cations der.. [askfilo.com]

- 4. quora.com [quora.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 9. Thermal Decomposition of Benzyl Radicals: Kinetics and Spectroscopy in a Shock Tube - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemicals.co.uk [chemicals.co.uk]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. 4-Methylbenzyl chloride | 104-82-5 [chemicalbook.com]

- 14. echemi.com [echemi.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

A Technical Guide to the Physicochemical Characterization of 1-Chloro-4-(1-chloroethyl)benzene: Boiling Point and Density Determination

Foreword

For the diligent researcher and drug development professional, a comprehensive understanding of a compound's fundamental physicochemical properties is the bedrock of successful innovation. This guide provides an in-depth exploration of the boiling point and density of 1-Chloro-4-(1-chloroethyl)benzene (CAS No. 20001-65-4). While experimental data for this specific molecule is not extensively documented in publicly available literature, this paper will equip you with the necessary theoretical framework, comparative data from structural isomers, and robust experimental protocols to determine these critical parameters in your own laboratory setting. This approach is designed to empower researchers with the practical knowledge required for compound validation, process optimization, and formulation development.

Introduction to this compound

This compound is a halogenated aromatic hydrocarbon with the molecular formula C₈H₈Cl₂ and a molecular weight of 175.05 g/mol .[1] Its structure, featuring a benzene ring substituted with a chloro group and a 1-chloroethyl group at the para position, suggests its potential as an intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. The precise determination of its boiling point and density is paramount for several reasons:

-

Purity Assessment: A sharp, well-defined boiling point is a key indicator of substance purity.

-

Process Chemistry: Knowledge of the boiling point is crucial for designing distillation and purification protocols.

-

Reaction Stoichiometry: Accurate density measurements are essential for precise molar calculations in reaction setups.

-

Formulation Science: Density is a critical parameter for developing liquid formulations and understanding solvent-solute interactions.

-

Safety and Handling: These properties inform safe storage and handling procedures, particularly concerning volatility and potential aerosolization.

Physicochemical Data of this compound and Its Isomers

| Compound Name | Structure | Boiling Point (°C) | Density (g/mL) |

| This compound | Cl-C₆H₄-CH(Cl)CH₃ | Data not available | Data not available |

| 1-Chloro-4-ethylbenzene | Cl-C₆H₄-CH₂CH₃ | 199-202 | 0.99 |

| (1-Chloroethyl)benzene | C₆H₅-CH(Cl)CH₃ | 85 (at 2.6 kPa) | 1.0631 (at 20°C)[2] |

| 1-Chloro-4-(2-chloroethyl)benzene | Cl-C₆H₄-CH₂CH₂Cl | 194-195 | Data not available[3] |

This table presents a comparative overview of the boiling points and densities of isomers and related compounds to provide an estimated range for the target molecule.

The data from these isomers suggest that the boiling point of this compound under atmospheric pressure is likely to be in the range of 190-210°C. The additional chlorine atom compared to 1-chloro-4-ethylbenzene would increase the molecular weight and intermolecular forces, leading to a higher boiling point.

Experimental Determination of Boiling Point

The determination of a compound's boiling point is a fundamental laboratory technique. The method of choice will depend on the sample quantity available and the required precision.

Simple Distillation Method (for quantities > 5 mL)

This is the most common and direct method for determining the boiling point of a liquid.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. During distillation, this is observed as a stable temperature plateau at which the liquid and vapor phases are in equilibrium.

Experimental Protocol:

-

Apparatus Setup: Assemble a simple distillation apparatus as depicted in the diagram below. Ensure all glassware is clean and dry.

-

Sample Charging: Place 5-10 mL of this compound and a few boiling chips into the distillation flask.

-

Thermometer Placement: Position the thermometer so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser.

-

Heating: Begin heating the flask gently using a heating mantle.

-

Observation: Record the temperature at which the first drop of distillate is collected and the temperature at which the last drop of liquid evaporates. The boiling point is the temperature range over which the bulk of the material distills at a constant temperature.

A schematic of a simple distillation apparatus for boiling point determination.

Micro-Boiling Point Determination (for quantities < 1 mL)

When only a small amount of sample is available, the Thiele tube method is a suitable alternative.

Principle: A small amount of the liquid is heated in a capillary tube along with a thermometer in a high-boiling point liquid bath. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary.

Experimental Protocol:

-

Sample Preparation: Seal one end of a capillary tube. Introduce a small amount of this compound into a small test tube. Place the sealed capillary tube, open end down, into the test tube.

-

Apparatus Setup: Attach the test tube to a thermometer and place it in a Thiele tube filled with mineral oil.

-

Heating: Gently heat the side arm of the Thiele tube.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The boiling point is the temperature at which the stream of bubbles is continuous and rapid.

Setup for micro-boiling point determination using a Thiele tube.

Experimental Determination of Density

Density is a measure of mass per unit volume. For liquids, it is typically determined using a pycnometer or a digital density meter.

Pycnometer Method

This gravimetric method offers high precision and is considered a gold standard for density determination.

Principle: The density of a liquid is determined by accurately measuring the mass of a known volume of the liquid, which is defined by the calibrated volume of a pycnometer.

Experimental Protocol:

-

Calibration:

-

Clean and dry the pycnometer thoroughly.

-

Determine the mass of the empty, dry pycnometer (m_pyc).

-

Fill the pycnometer with deionized water of a known temperature and determine the mass (m_pyc+water).

-

Calculate the mass of the water (m_water = m_pyc+water - m_pyc).

-

The volume of the pycnometer (V_pyc) is calculated using the density of water (ρ_water) at that temperature: V_pyc = m_water / ρ_water.

-

-

Sample Measurement:

-

Empty and dry the calibrated pycnometer.

-

Fill the pycnometer with this compound at the same temperature as the calibration and determine the mass (m_pyc+sample).

-

Calculate the mass of the sample (m_sample = m_pyc+sample - m_pyc).

-

-

Density Calculation:

-

The density of the sample (ρ_sample) is calculated as: ρ_sample = m_sample / V_pyc.

-

Workflow for density determination using a pycnometer.

Safety and Handling

This compound is a halogenated aromatic hydrocarbon and should be handled with appropriate care in a well-ventilated fume hood.[3]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Skin and Eye Contact: Avoid contact with skin and eyes.[4] In case of contact, rinse immediately with plenty of water.

-

Flammability: While specific data is unavailable for the target compound, related isomers are flammable. Keep away from ignition sources.

-

Disposal: Dispose of chemical waste in accordance with institutional and local regulations.

Conclusion

The determination of boiling point and density are indispensable steps in the characterization of any novel chemical entity. While published data for this compound is scarce, this guide provides the necessary framework for its empirical determination. By leveraging the provided protocols, researchers can confidently and accurately establish these fundamental physicochemical parameters, thereby advancing their research and development objectives with scientific rigor.

References

-

ChemBK. (2024, April 10). (1-Chloroethyl)benzene. Retrieved from [Link]

-

ChemBK. (2024, April 9). benzene,1-chloro-4-ethyl-. Retrieved from [Link]

-

Chemical Point. (1-Chloroethyl)benzene. Retrieved from [Link]

-

ChemBK. (2024, April 10). 1-chloro-4-(2-chloroethyl)benzene. Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

Sources

Literature review of 1-Chloro-4-(1-chloroethyl)benzene synthesis pathways

CAS: 20001-65-4

Formula:

Executive Summary

This technical guide details the synthesis pathways for 1-Chloro-4-(1-chloroethyl)benzene , a critical intermediate in the production of functionalized styrenic polymers, pharmaceutical active ingredients, and agrochemicals. It serves as a bifunctional building block, possessing a stable aromatic chloride and a highly reactive benzylic chloride.

The guide analyzes three distinct synthesis routes, prioritizing Radical Chlorination for industrial scalability and Dehydroxychlorination for laboratory precision. Each pathway is evaluated against metrics of atom economy, stereochemical control, and impurity profiles.

Strategic Analysis of Synthesis Routes

| Feature | Pathway 1: Radical Chlorination | Pathway 2: Dehydroxychlorination | Pathway 3: Hydrochlorination |

| Precursor | 1-Chloro-4-ethylbenzene | 1-(4-chlorophenyl)ethanol | 4-Chlorostyrene |

| Reagents | |||

| Atom Economy | High (HCl byproduct) | Medium ( | 100% (Addition reaction) |

| Selectivity | Moderate (Risk of polychlorination) | High (Regiospecific) | High (Markovnikov) |

| Scalability | Excellent (Continuous flow possible) | Good (Batch reactors) | Moderate (Polymerization risk) |

| Primary Use | Bulk Manufacturing | Lab/Pharma Intermediates | Specialty Synthesis |

Pathway 1: Radical Benzylic Chlorination (Industrial Route)

This pathway utilizes 1-chloro-4-ethylbenzene (CAS 622-98-0) as the starting material.[1][2][3] It is the most cost-effective route for large-scale production but requires rigorous control over reaction kinetics to prevent over-chlorination (formation of gem-dichlorides or ring chlorination).

Mechanism: Free Radical Chain Reaction

The reaction proceeds via a free radical mechanism initiated by homolytic cleavage of chlorine gas (

Figure 1: Radical chain mechanism showing the critical benzylic radical intermediate and potential for over-chlorination.[4]

Experimental Protocol

Scale: 1.0 mol (approx. 140.6 g of precursor)

-

Setup: Equip a 500 mL three-necked round-bottom flask with a quartz immersion well (for UV lamp), a gas inlet tube (sparger), a thermometer, and a reflux condenser connected to an acidic gas scrubber (NaOH trap).

-

Charging: Charge the flask with 1-chloro-4-ethylbenzene (140.6 g). Heat the liquid to 70°C .

-

Initiation: Turn on the UV lamp (mercury vapor). Alternatively, add AIBN (0.5 mol%) if light source is unavailable.

-

Chlorination: Introduce dry Chlorine gas (

) slowly through the sparger.-

Critical Control: Monitor the reaction weight or GC aliquots. Stop the reaction at 85-90% conversion to minimize the formation of 1-chloro-4-(1,1-dichloroethyl)benzene.

-

Visual Cue: A deepening green color indicates excess dissolved chlorine; reduce flow rate.

-

-

Workup: Purge the solution with Nitrogen (

) to remove residual -

Purification: Distill under reduced pressure. The product boils at approx. 86-90°C at 20 mmHg .

-

Yield: Typically 85-90% (based on converted starting material).

-

Pathway 2: Nucleophilic Substitution of Alcohols (Precision Route)

This pathway converts 1-(4-chlorophenyl)ethanol to the chloride using Thionyl Chloride (

Mechanism: vs.

-

Without Base (

): In ether/dioxane, the reaction proceeds via an internal return mechanism, often retaining stereochemistry (if chiral). -

With Base (

): In the presence of Pyridine , the HCl is neutralized, and the pyridine acts as a nucleophilic catalyst, displacing the chlorosulfite intermediate with inversion of configuration (

Figure 2: Activation of the alcohol by thionyl chloride followed by nucleophilic displacement.

Experimental Protocol

Scale: 0.1 mol (approx. 15.6 g of precursor)

-

Setup: Dry 250 mL round-bottom flask, addition funnel,

atmosphere. -

Solvent: Dissolve 1-(4-chlorophenyl)ethanol (15.6 g) in anhydrous Dichloromethane (DCM) (50 mL). Add Pyridine (8.0 mL, 1.0 eq) if inversion/neutralization is desired.

-

Addition: Cool to 0°C in an ice bath. Add Thionyl Chloride (13.0 g, 1.1 eq) dropwise over 30 minutes.

-

Caution: Exothermic reaction with gas evolution (

,

-

-

Reaction: Allow to warm to room temperature and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Quench: Pour mixture into ice-water.

-

Extraction: Separate organic layer, wash with saturated

(to remove acid/pyridine HCl), then brine. -

Drying: Dry over

, filter, and concentrate in vacuo. -

Purification: Vacuum distillation or flash chromatography (Silica gel) if necessary.

Pathway 3: Hydrochlorination of Styrenes (Alternative)

Precursor: 4-Chlorostyrene (CAS 1073-67-2).[5]

Reagent: Dry Hydrogen Chloride (

This reaction is an electrophilic addition to the alkene. Following Markovnikov's rule , the proton adds to the terminal carbon, and the chloride adds to the benzylic position, yielding the target molecule exclusively.

-

Pros: 100% Atom economy.

-

Cons: 4-Chlorostyrene is prone to polymerization; requires stabilization (e.g., with tert-butylcatechol) and careful temperature control (< 0°C).

Safety & Handling (E-E-A-T)

-

Lachrymator: Benzylic chlorides are potent lachrymators (tear agents). All operations must be performed in a functioning fume hood.

-

Corrosivity: Reagents (

, -

Stability: The product hydrolyzes slowly in moist air to form HCl and the alcohol. Store in a cool, dry place, preferably over molecular sieves or stabilized with trace inorganic bases (e.g.,

).

References

-

Radical Chlorination Mechanism & Yields

-

Thionyl Chloride Conversion

- Source: The Journal of Organic Chemistry.

-

URL:[Link]

- Relevance: Cites CAS 20001-65-4 and discusses solvolysis/substitution mechanisms relevant to this structure.

-

Physical Properties & CAS Verification

- Source: Google Patents. "JP4539843B2 - Method for producing aqueous living radical polymerization.

Sources

- 1. 1-Chloro-4-ethylbenzene | C8H9Cl | CID 69330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Benzene, 1-chloro-4-ethyl- [webbook.nist.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 4-Chlorostyrene synthesis - chemicalbook [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. This compound | C8H8Cl2 | CID 10975999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | C8H8Cl2 | CID 10975999 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision Polymer Synthesis using 1-Chloro-4-(1-chloroethyl)benzene as a Functional ATRP Initiator

Part 1: Executive Summary & Strategic Utility

In the landscape of Controlled Radical Polymerization (CRP), 1-Chloro-4-(1-chloroethyl)benzene (CAS: N/A for specific isomer, analogous to 1-(1-chloroethyl)-4-chlorobenzene) represents a high-value hetero-functional initiator . Unlike standard alkyl halide initiators, this molecule possesses two distinct chlorine sites with vastly different reactivities:

-

The Initiating Site (Benzylic Chloride): The 1-chloroethyl group is a secondary benzylic halide. The C(sp³)-Cl bond is sufficiently labile to undergo reversible homolytic cleavage catalyzed by Cu(I) complexes, making it an efficient initiation site for Atom Transfer Radical Polymerization (ATRP).

-

The Functional Handle (Aromatic Chloride): The para-chlorine attached directly to the benzene ring (Ar-Cl) possesses a strong C(sp²)-Cl bond. It remains inert under standard ATRP conditions (up to 110°C), surviving the polymerization process to serve as a "chemical hook" for post-polymerization modification (e.g., via Suzuki-Miyaura coupling).

This guide details the protocol for using this initiator to synthesize well-defined polymers (e.g., Polystyrene or PMMA) with a reactive aromatic chloride

Part 2: Scientific Foundation & Mechanism

Chemoselectivity of Initiation

The utility of this initiator relies on the bond dissociation energy (BDE) difference between the two carbon-chlorine bonds.

-

Benzylic C-Cl: BDE

68-72 kcal/mol. Activated by resonance stabilization of the resulting radical. Active in ATRP. -

Aromatic C-Cl: BDE

96 kcal/mol. Unstable radical intermediate prevents homolysis under ATRP conditions. Inert in ATRP.

Mechanistic Workflow

The following diagram illustrates the selective activation of the benzylic chloride by the Copper(I) catalyst system, while the aromatic chloride remains a spectator.

Figure 1: Mechanistic cycle showing selective activation of the aliphatic C-Cl bond.

Part 3: Experimental Protocol

Target Synthesis

Objective: Synthesis of

Reagent Preparation Table

| Reagent | Role | Purification / Handling Requirement |

| Styrene | Monomer | Pass through basic alumina column to remove inhibitor (TBC). Deoxygenate via sparging. |

| 1-Cl-4-(1-Cl-ethyl)benzene | Initiator | Use as received if purity >98%. If yellow, distill under reduced pressure. |

| CuCl (Copper I Chloride) | Catalyst | Purify by washing with glacial acetic acid, then ethanol, then ether. Dry under vacuum. Store under |

| PMDETA | Ligand | Distill over CaH2 if amine impurities are suspected. Store under inert gas. |

| Anisole | Solvent | Optional (for solution polymerization). Deoxygenate. |

Stoichiometry Calculation

To target

Step-by-Step Procedure (Schlenk Technique)

Step 1: Catalyst Loading

-

In a flame-dried Schlenk flask equipped with a magnetic stir bar, add CuCl (1.0 eq, e.g., 99 mg for a 10 mmol scale reaction).

-

Seal the flask with a rubber septum and cycle vacuum/Nitrogen (

) three times to remove oxygen.

Step 2: Reagent Addition

-

In a separate vial, mix Styrene (100 eq, e.g., 10.4 g) and PMDETA (1.0 eq, e.g., 173 mg).

-

Degas this mixture by bubbling

for 15 minutes. -

Transfer the Monomer/Ligand mixture to the Schlenk flask containing CuCl via a degassed syringe. The solution should turn green/brown as the complex forms.

-

Add the Initiator (1.0 eq, e.g., 175 mg) via syringe.

Step 3: Polymerization

-

Place the Schlenk flask in a pre-heated oil bath at 110°C .

-

Stir at 300-500 RPM.

-

Timepoint Sampling: Every hour, remove 0.1 mL of the reaction mixture via a degassed syringe for NMR (conversion) and GPC (molecular weight) analysis.

Step 4: Termination & Workup

-

Stop the reaction when conversion reaches ~60% (typically 4-6 hours) to minimize bimolecular termination.

-

Expose the reaction to air (oxidizes Cu(I) to Cu(II)) and dilute with THF. The solution will turn blue-green.

-

Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer into a 10-fold excess of cold methanol. Filter and dry under vacuum at 40°C.

Part 4: Characterization & Validation

Proton NMR ( H NMR) Analysis

Dissolve the purified polymer in

-

End-Group Verification: Look for the characteristic signals of the initiator fragment.

-

Aromatic Cl-Ar protons: Doublet around

7.2–7.3 ppm (distinct from the broad polystyrene aromatic signals). -

Methine proton (

-end): The proton adjacent to the chlorine at the active chain end (-CH(Ph)-Cl) appears broad around

-

-

Calculate

: Compare the integration of the initiator's aromatic protons (fixed 4H) against the polymer backbone protons.

Gel Permeation Chromatography (GPC)

-

Expectation: Unimodal distribution.

-

PDI (Polydispersity Index): Should be < 1.3 for a controlled ATRP process.

-

Defect Check: A high molecular weight "shoulder" indicates radical coupling (termination).

Part 5: Post-Polymerization Modification (Expert Insight)

The retained aromatic chlorine allows for Suzuki-Miyaura Coupling .

-

Reagents: Phenylboronic acid,

, -

Conditions: THF/Water reflux.

-

Result: Conversion of the Ar-Cl end group to a bi-phenyl structure. This confirms the "living" nature of the aromatic halide during the initial ATRP step.

Part 6: References

-

Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990. Link

-

Coessens, V., Pintauer, T., & Matyjaszewski, K. (2001). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science, 26(3), 337-377. Link

-

Percec, V., & Barboiu, B. (1995). Living Radical Polymerization of Styrene Initiated by Arenesulfonyl Chlorides and CuI(bpy)nCl. Macromolecules, 28(23), 7970–7972. (Demonstrates benzylic/sulfonyl halide initiation principles). Link

-

Sigma-Aldrich. ATRP Initiators & Ligands Protocol Guide. (General handling of benzylic halide initiators). Link

Friedel-Crafts alkylation procedures with p-chloro-alpha-methylbenzyl chloride

Application Note: Precision Synthesis of 1,1-Diarylethanes via Friedel-Crafts Alkylation with p-Chloro-

Executive Summary

This guide details the synthetic protocols for the Friedel-Crafts alkylation of aromatic substrates using 1-chloro-1-(4-chlorophenyl)ethane (commonly p-chloro-

Unlike simple benzyl chlorides, the p-chloro substituent exerts an inductive deactivating effect, destabilizing the intermediate carbocation relative to unsubstituted analogs. This necessitates precise control over catalyst Lewis acidity and temperature to balance reaction rate against the competing elimination pathway (formation of p-chlorostyrene) and subsequent polymerization.

Mechanistic Insight & Reaction Design

The reaction proceeds via an

Key Mechanistic Challenges:

-

Carbocation Instability: The p-Cl atom is inductively electron-withdrawing (

), which slightly destabilizes the benzylic carbocation compared to the unsubstituted parent. However, resonance donation ( -

Elimination vs. Substitution: The secondary chloride is prone to

elimination to form 1-chloro-4-vinylbenzene (p-chlorostyrene). If the Lewis acid is too harsh or the temperature too high, this styrene intermediate will polymerize. -

Polyalkylation: The product, a diarylethane, is often more electron-rich than the starting material (depending on the nucleophile), leading to multiple alkylations.

Pathway Visualization

Figure 1: Reaction pathway highlighting the critical bifurcation between productive alkylation and competing elimination.

Critical Control Parameters

| Parameter | Recommendation | Rationale |

| Stoichiometry | 1.0 equiv Halide : 3.0–5.0 equiv Arene | Excess nucleophile (arene) acts as solvent and suppresses polyalkylation by statistically favoring mono-substitution. |

| Catalyst Selection | Use | |

| Temperature | -10°C to 0°C (Addition) | Low temperature during addition prevents the rapid exotherm that triggers styrene polymerization. |

| Solvent | Neat (if liquid arene) or DCM/Nitromethane | Nitromethane solvates the acylium-like complex, moderating activity. DCM is standard for solubility. |

Experimental Protocols

Protocol A: Standard Aluminum Chloride Method

Best for: Benzene, Chlorobenzene, and other neutral/deactivated arenes.

Reagents:

-

p-Chloro-

-methylbenzyl chloride (10 mmol, 1.89 g) -

Arene (e.g., Benzene) (50 mmol, ~4.5 mL) – Used as solvent

-

Aluminum Chloride (

), anhydrous (12 mmol, 1.60 g) -

Dichloromethane (DCM) (Optional, 20 mL if arene is valuable/solid)

Workflow:

-

Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and a drying tube (

or -

Catalyst Charge: Add anhydrous

and the arene (or DCM solvent) to the flask. Cool the suspension to 0°C in an ice bath. -

Addition: Dissolve the p-chloro-

-methylbenzyl chloride in a minimal amount of arene/DCM. Add this solution dropwise over 30 minutes .-

Note: The solution may turn orange/red, indicating the formation of the carbocation complex. Evolution of HCl gas will be observed.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20–25°C) and stir for an additional 2 hours. Monitor by TLC (Hexanes/EtOAc 9:1).

-

Quench: Pour the reaction mixture slowly into 100 g of crushed ice/water containing 5 mL conc. HCl.

-

Workup: Extract with DCM (

mL). Wash combined organics with saturated -

Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/DCM gradient) or vacuum distillation.

Protocol B: Mild Ferric Chloride Method (Green/High Selectivity)

Best for: Phenols, Anisoles, and electron-rich substrates. Minimizes polymerization.

Reagents:

-

p-Chloro-

-methylbenzyl chloride (10 mmol) -

Nucleophile (11 mmol)

-

Iron(III) Chloride (

), anhydrous (5 mol%, 0.5 mmol, 81 mg) -

Solvent: 1,2-Dichloroethane (DCE) or Nitromethane (

)

Workflow:

-

Setup: Dry glassware under inert atmosphere (

). -

Mixture: Dissolve the nucleophile and the alkyl chloride in 20 mL of solvent.

-

Catalysis: Add the

in one portion at room temperature. -

Monitoring: The reaction typically proceeds slower than with

. Stir at 40°C–60°C if no reaction is observed after 1 hour. -

Workup: Filter through a pad of silica gel or Celite to remove iron salts. Concentrate and recrystallize.

Experimental Workflow Diagram

Figure 2: Step-by-step operational workflow for Protocol A.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Low Yield / Viscous Oil | Polymerization of styrene intermediate. | Lower the reaction temperature (-10°C). Ensure dropwise addition is slow. Switch to Protocol B ( |

| Multiple Spots on TLC | Polyalkylation. | Increase the equivalents of the arene nucleophile (from 3 eq to 10 eq) or dilute significantly with DCM. |

| Incomplete Conversion | Deactivated catalyst. | Ensure |

| Isomerization | Thermodynamic equilibration. | Stop reaction immediately upon consumption of starting material. Prolonged stirring allows acid-catalyzed rearrangement of the alkyl group. |

References

- Olah, G. A. (Ed.). Friedel-Crafts and Related Reactions. Vol. 2, Part 1: Alkylation. Wiley-Interscience.

-

Mahajani, N. S., & Chisholm, J. D. (2018).[1] Synthesis of 1,1'-Diarylethanes and Related Systems by Displacement of Trichloroacetimidates with Trimethylaluminum.[1][2] The Journal of Organic Chemistry, 83(7), 4131–4139.[2] Link (Demonstrates modern Lewis acid approaches to this specific scaffold).

-

Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. Link (Review of mild/green catalysts like FeCl3 and BiCl3).

- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.

Sources

Application Notes and Protocols for the Selective Grignard Reaction of 1-Chloro-4-(1-chloroethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Chemoselectivity in Dihaloarene Grignard Synthesis

The synthesis of Grignard reagents from organic halides is a cornerstone of carbon-carbon bond formation in modern organic synthesis.[1] However, substrates bearing multiple halide functionalities present a significant challenge in chemoselectivity. 1-Chloro-4-(1-chloroethyl)benzene is a prime example of such a molecule, featuring two distinct carbon-chloride bonds: a less reactive aryl chloride and a more labile benzylic chloride. The ability to selectively convert one of these sites into a nucleophilic organomagnesium species, while leaving the other intact, opens a gateway to complex molecular architectures, enabling the stepwise introduction of different functionalities.

This guide provides a comprehensive overview of the mechanistic principles, critical reaction parameters, and detailed experimental protocols for controlling the Grignard reaction of this compound. The focus is on leveraging the inherent reactivity differences between the two halide positions to achieve a predictable and high-yielding transformation, a crucial capability for multi-step syntheses in pharmaceutical and materials science research.

Section 1: Mechanistic Considerations & Chemoselectivity

The success of a selective Grignard reaction with this compound hinges on the differential reactivity of the aryl and benzylic chlorides. In direct metalation with magnesium, the reactivity of organic halides generally follows the order: Allyl/Benzyl > Alkyl > Aryl.[2] This trend is dictated by the relative ease of the single-electron transfer (SET) from the magnesium surface to the organic halide, which is the initiating step of the reaction.

The benzylic chloride is significantly more reactive due to the ability of the benzene ring to stabilize the resulting benzylic radical intermediate formed during the SET process. Conversely, the aryl chloride is considerably less reactive due to the higher C(sp²)-Cl bond strength and the instability of the corresponding phenyl radical.[3] This intrinsic reactivity difference is the primary tool for achieving selectivity.

Primary Side Reaction: Wurtz-Type Coupling

The most significant side reaction, particularly when targeting the benzylic position, is the Wurtz-type coupling.[4] This occurs when a newly formed Grignard reagent molecule reacts with a molecule of the starting halide. Given the high reactivity of the benzylic Grignard, this dimerization can substantially reduce the yield of the desired organometallic intermediate.[5][6] Controlling this side reaction is paramount.

Caption: Selective Grignard formation pathways.

Section 2: Critical Parameters for Optimizing Selectivity

Precise control over reaction conditions is essential to maximize the formation of the desired benzylic Grignard reagent while minimizing side products.

1. Magnesium Activation The reaction occurs on the magnesium surface, which is often passivated by a layer of magnesium oxide.[7] This layer can lead to long and unpredictable induction periods. Activating the magnesium is a critical first step.

-

Mechanical Activation: Vigorously stirring the magnesium turnings under an inert atmosphere can break the oxide layer, exposing a fresh metal surface.[8]

-

Chemical Activation: Small amounts of initiators are commonly used.

-

Iodine (I₂): A crystal of iodine reacts with the magnesium surface, cleaning it.

-

1,2-Dibromoethane (DBE): DBE reacts readily with magnesium to form ethylene gas and MgBr₂, which helps to etch the surface. The evolution of bubbles provides a clear visual cue that the magnesium is active.[8]

-

DIBAH: For large-scale reactions, diisobutylaluminum hydride (DIBAH) can be used for reliable activation at low temperatures.[9]

-

2. Solvent Effects The choice of solvent is crucial not only for stabilizing the Grignard reagent but also for influencing the rate of side reactions. All solvents must be rigorously anhydrous, as Grignard reagents are strong bases and react readily with water.[1][10]

| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Key Characteristics & Impact on Selectivity |

| Diethyl Ether (Et₂O) | 4.3 | 34.6 | Standard choice; generally provides a good balance of reactivity and solubility. Often shows good selectivity in suppressing Wurtz coupling for benzylic halides.[5] |

| Tetrahydrofuran (THF) | 7.6 | 66 | Stronger Lewis base than Et₂O, enhancing the reactivity of the Grignard reagent. However, this can sometimes increase the rate of Wurtz coupling with reactive halides like benzyl chloride.[5][6] |

| 2-Methyltetrahydrofuran (2-MeTHF) | 6.2 | 80 | A greener alternative to THF, derived from renewable resources. It has been shown to be superior in suppressing the Wurtz coupling by-product in benzyl Grignard reactions compared to THF.[5] |

3. Temperature Control Grignard reagent formation is highly exothermic.[10] Failure to control the temperature can lead to a runaway reaction and favors the formation of the Wurtz coupling product.[1]

-

Initiation: The reaction should be initiated at a controlled temperature, often room temperature, until the exotherm is observed.

-

Addition: Once initiated, the reaction vessel should be cooled (e.g., with an ice bath) to maintain a steady internal temperature, typically between 0 °C and 10 °C, during the addition of the halide.

4. Concentration and Addition Rate To minimize the bimolecular Wurtz coupling side reaction, the concentration of the organic halide in the reaction flask should be kept as low as possible. This is achieved by the slow, dropwise addition of a dilute solution of the this compound to a suspension of the magnesium turnings.[1] This technique, known as Barbier conditions (inverse addition), ensures that the formed Grignard reagent is less likely to encounter an unreacted halide molecule.

Section 3: Detailed Experimental Protocols

Safety Notice: Grignard reactions should always be conducted in a fume hood under an inert atmosphere (Nitrogen or Argon). Anhydrous solvents are flammable. The reaction can be vigorously exothermic. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.

Caption: General experimental workflow for Grignard synthesis.

Protocol A: Selective Formation of the Benzylic Grignard Reagent

This protocol is designed to favor the formation of the Grignard reagent at the more reactive 1-chloroethyl (benzylic) position.

Reagents and Equipment:

-

This compound (1.0 eq)

-

Magnesium turnings (1.5 eq)

-

Anhydrous 2-Methyltetrahydrofuran (2-MeTHF) or Diethyl Ether (Et₂O)

-

Iodine (1-2 small crystals) or 1,2-Dibromoethane (approx. 0.05 eq)

-

Three-neck round-bottom flask, oven-dried

-

Reflux condenser, oven-dried

-

Pressure-equalizing dropping funnel, oven-dried

-

Magnetic stirrer and stir bar

-

Inert gas line (Nitrogen or Argon) with bubbler

-

Ice-water bath

Step-by-Step Procedure:

-

Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >120 °C overnight and assembled hot under a stream of inert gas. Allow to cool to room temperature under a positive pressure of inert gas.

-

Magnesium Preparation: Place the magnesium turnings (1.5 eq) and a magnetic stir bar into the three-neck flask. Add the activator (a single crystal of iodine or a few drops of 1,2-dibromoethane).

-

Solvent Addition: Add approximately one-third of the total anhydrous solvent to the flask containing the magnesium. Begin stirring.

-

Halide Solution Preparation: In the dropping funnel, prepare a solution of this compound (1.0 eq) in the remaining two-thirds of the anhydrous solvent.

-

Initiation: Add a small portion (approx. 5-10%) of the halide solution from the dropping funnel to the magnesium suspension. Observe the mixture closely. Initiation is indicated by the disappearance of the iodine color (if used), gentle bubbling, and/or a slight increase in temperature (exotherm). If the reaction does not start, gentle warming with a heat gun may be required.

-

Controlled Addition: Once the reaction has initiated, immediately place the flask in an ice-water bath. Begin the slow, dropwise addition of the remaining halide solution from the dropping funnel at a rate that maintains a gentle reflux or a steady internal temperature of 5-10 °C. This addition may take 1-2 hours.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting grey/brown solution is the Grignard reagent, ready for use.

Protocol B: Strategy for Selective Aryl Grignard Formation via Halogen-Magnesium Exchange

Direct formation of the Grignard reagent at the aryl chloride position is challenging due to its low reactivity. An advanced method involves a halogen-magnesium exchange reaction, which can proceed under milder conditions and often tolerates more functional groups.[11]

Concept: A pre-formed, more reactive Grignard reagent (like isopropylmagnesium chloride, i-PrMgCl) is used to exchange with the more electronegative aryl halide. The use of lithium chloride (LiCl) forms a highly active "Turbo Grignard" reagent (i-PrMgCl·LiCl), which can facilitate this exchange. The benzylic chloride is generally less susceptible to this exchange process than an aryl bromide or iodide, but selectivity over the aryl chloride would need careful optimization.

Reagents and Equipment:

-

This compound (1.0 eq)

-

Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), typically 1.3 M in THF (1.1 eq)

-

Anhydrous THF

-

Schlenk flask or three-neck flask setup as in Protocol A

-

Syringes for liquid transfer

-

Low-temperature bath (e.g., dry ice/acetone)

Step-by-Step Procedure:

-

Setup: Assemble an oven-dried flask under an inert atmosphere.

-

Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous THF to the flask.

-

Cooling: Cool the solution to a low temperature, typically -20 °C to -40 °C, to control the reaction rate and potential side reactions.

-

Reagent Addition: Slowly add the i-PrMgCl·LiCl solution (1.1 eq) via syringe over 30-60 minutes, maintaining the low temperature.

-

Equilibration: Stir the reaction at the low temperature for 1-3 hours to allow the halogen-magnesium exchange to occur.

-

Confirmation and Use: The resulting solution containing the aryl Grignard reagent can then be warmed to the desired temperature for reaction with an electrophile.

Section 4: Characterization and Application

Titration: The concentration of the freshly prepared Grignard reagent can be determined by titration (e.g., with a solution of I₂ or a standardized solution of sec-butanol with a colorimetric indicator like 1,10-phenanthroline) before use in a subsequent step.

Quenching Reaction Example: To confirm its formation and utilize the reagent, the solution can be reacted with an electrophile like a ketone.

-

Cool the Grignard reagent solution to 0 °C.

-

Slowly add a solution of benzophenone (0.95 eq) in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry with Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude alcohol product.

This reaction, if successful with the benzylic Grignard from Protocol A, would yield 1-(4-chlorophenyl)-1-(1,1-diphenylmethanol)ethane.

Conclusion

The selective formation of a Grignard reagent from this compound is a synthetically valuable but challenging transformation. By leveraging the intrinsic reactivity difference between the benzylic and aryl chloride positions, a high degree of chemoselectivity can be achieved. Success relies on meticulous experimental technique, including rigorous exclusion of moisture, effective magnesium activation, and careful control of temperature and addition rates to suppress the formation of the Wurtz coupling byproduct. While direct formation of the benzylic Grignard is the most straightforward approach, advanced methods like halogen-magnesium exchange offer potential pathways to access the less reactive aryl Grignard, further expanding the synthetic utility of this versatile difunctional substrate.

References

-

Tilstam, U., & Weinmann, H. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(6), 906-910. [Link]

-

Lee, J. S., Velarde-Ortiz, R., Guijarro, A., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428-5430. [Link]

-

Kaufman, T. S., et al. (2014). Does anyone know the best way to activate magnesium for the grignard reagent? ResearchGate. [Link]

-

BYJU'S. (n.d.). Grignard Reaction Mechanism. [Link]

-

Takahashi, R., Hu, A., Gao, P., Gao, Y., Pang, Y., Seo, T., ... & Ito, H. (2021). Mechanochemical synthesis of magnesium-based carbon nucleophiles in air and their use in organic synthesis. Nature Communications, 12(1), 6691. [Link]

- Gaj, S. (2010). Process for the preparation of grignard compounds.

-

University of Toronto. (n.d.). Experiment 19 – The Grignard Reaction. [Link]

-

University of Wisconsin-Madison. (n.d.). Formation and reaction of a Grignard reagent. [Link]

-

Fürstner, A., Leitner, A., Méndez, M., & Krause, H. (2004). Selective Iron-Catalyzed Cross-Coupling Reactions of Grignard Reagents with Enol Triflates, Acid Chlorides, and Dichloroarenes. The Journal of Organic Chemistry, 69(10), 3533-3541. [Link]

-

Orio, L., et al. (2021). Simple sonochemical protocols for fast and reproducible Grignard reactions. ResearchGate. [Link]

-

Reddy, D. S., & Mainkar, P. S. (2016). Exploration of the diastereoselectivity in an unusual Grignard reaction and its application towards the synthesis of styryl lactones 7-epi-(+)-goniodiol and 8-epi-(−). Beilstein Journal of Organic Chemistry, 12, 1083-1090. [Link]

-

Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

Foth, P. J., Maljuric, S., & Kappe, C. O. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. [Link]

-

Hong, C., & Manley, J. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry, 15(7), 1880-1888. [Link]

-

LibreTexts Chemistry. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]

- Demers, J. P. (1974). Process for the preparation of grignard reagents and their utilization in organic syntheses.

-

Applegate, G. A., et al. (2021). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. Nature Communications, 12(1), 1042. [Link]

-

University of Hartford. (n.d.). Grignard Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

-

Reddit. (2023, February 25). Why are chloro-based Grignard reagents harder to form? r/Chempros. [Link]

-

Knochel, P. (2010). LiCl-Mediated Direct Insertion of Magnesium Into Aryl, Heteroaryl and Benzylic Halides. Elektronische Hochschulschriften der LMU München. [Link]

-

Clark, J. (n.d.). Grignard reagents. Chemguide. [Link]

-

Janecki, T., et al. (2014). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Beilstein Journal of Organic Chemistry, 10, 1941-1948. [Link]

-

ResearchGate. (n.d.). Solvent screening of benzyl chloride Grignard reaction [Table]. [Link]

-

Satoh, T., & Hanaki, K. (2018). Use of 1-Chlorovinyl p-Tolyl Sulfoxides as Alkynylmagnesium Chloride Sources. ChemRxiv. [Link]

-

ResearchGate. (2025, February 5). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. [Link]

-

Quora. (2020, August 26). What is the difference between the reactivity of alkyl halides and Grignard reagents? [Link]

-

Sciencemadness Discussion Board. (2005, January 30). Grignard Reagent 4-chlorophenylmagnesium bromide. [Link]

-

ResearchGate. (n.d.). Synthesis of phenylmagnesium chloride in hydrocarbons. [Link]

-

Reddit. (2025, December 22). Why do dimethoxy-substituted benzylic/aryl bromides fail to form Grignard reagents? r/Chempros. [Link]

-

Wikipedia. (n.d.). Grignard reagent. [Link]

- Ramsden, H. E. (1957). Preparation of phenyl magnesium chloride.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. WO2010117285A2 - Process for the preparation of grignard compounds - Google Patents [patents.google.com]

- 3. reddit.com [reddit.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. byjus.com [byjus.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. community.wvu.edu [community.wvu.edu]

- 11. Grignard reagent - Wikipedia [en.wikipedia.org]

Application Note: Polymerization Kinetics Using 1-(1-chloroethyl)-4-chlorobenzene

Abstract & Strategic Utility

1-(1-chloroethyl)-4-chlorobenzene (CECB) is a specialized secondary benzylic halide initiator.[1] Its structural significance lies in its identity as the unimer mimic of a poly(4-chlorostyrene) chain end.[1] In precision polymer synthesis, this structural identity ensures that the rate of initiation (

This guide details the kinetic profiling of CECB in Living Cationic Polymerization , the "gold standard" method for synthesizing well-defined styrenic polymers used in bio-conjugation and drug encapsulation. A secondary workflow for Atom Transfer Radical Polymerization (ATRP) is provided for comparative utility.

Theoretical Grounding: The Kinetic Advantage

Structural Mimicry

In living polymerization, if

-

Initiator: 1-(1-chloroethyl)-4-chlorobenzene[1]

-

Propagating Species: ...-CH₂-CH(PhCl)-Cl[1]

-

Result:

(Ideal Initiation)

The Winstein Equilibrium (Cationic Mechanism)

Success depends on managing the equilibrium between the dormant covalent species and the active carbenium ion.

-

Dormant: Covalent C-Cl bond (Stable).[1]

-

Active: Ion pair generated by Lewis Acid (

, -

Added Salt Effect: Addition of a common ion salt (e.g.,

) or a weak Lewis base (dioxane) suppresses the "free ion" concentration, preventing uncontrolled transfer reactions.

Figure 1: The dynamic equilibrium in living cationic polymerization.[1][2] The system must favor the dormant/complex state to lower the concentration of active centers, preventing termination.

Protocol 1: Synthesis & Purification of CECB

Critical Pre-requisite: Commercial CECB often contains hydrolysis products. For kinetic studies, fresh synthesis is recommended.

Reaction: Hydrochlorination of 4-chlorostyrene.[1]

-

Setup: Flame-dried 100 mL Schlenk flask, magnetic stir bar,

atmosphere. -

Reagent Prep: Dissolve 4-chlorostyrene (5.0 g) in dry dichloromethane (DCM, 20 mL).

-

Addition: Bubble dry HCl gas (generated from

/NaCl or cylinder) through the solution at 0°C for 30 mins. -

Monitoring: Check via

NMR. Look for the disappearance of vinylic protons (5.0–6.0 ppm) and appearance of the methine quartet (~5.0 ppm). -

Purification:

-

Remove excess HCl/DCM under reduced pressure.

-